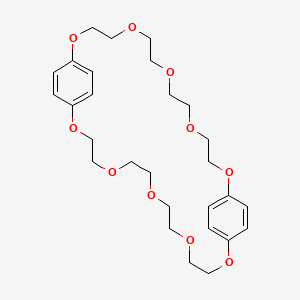

Bis(1,4-phenylene)-34-crown 10-Ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(35),15,17,32(36),33,37-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O10/c1-2-26-4-3-25(1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-5-7-28(8-6-27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKDBTBSNFSNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=C(C=C3)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348346 | |

| Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53914-95-7 | |

| Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Functionalization of Bis 1,4 Phenylene 34 Crown 10 Ether

Established Synthetic Pathways for Macrocycle Construction

The synthesis of large macrocycles like Bis(1,4-phenylene)-34-crown-10-ether is a considerable challenge, primarily due to the entropic unfavorability of cyclization over competing polymerization reactions. wikipedia.org To overcome this, specific techniques and synthetic routes have been developed and refined.

The Williamson ether synthesis is a cornerstone in the construction of crown ethers and their derivatives. rsc.orgwikipedia.org This SN2 reaction involves the coupling of an alkoxide with an alkyl halide or a sulfonate ester. wikipedia.orglibretexts.org In the context of Bis(1,4-phenylene)-34-crown-10-ether, this typically involves the reaction of a bisphenol, such as hydroquinone (B1673460), with a long-chain dihalide or ditosylate of a polyethylene (B3416737) glycol derivative. rsc.orgvt.edu

The general approach involves the deprotonation of the hydroquinone with a suitable base to form the more nucleophilic phenoxide, which then displaces the leaving groups on the polyethylene glycol chain in a stepwise or one-pot procedure. wikipedia.org The use of tosylates as leaving groups, while requiring an additional synthetic step, often leads to higher yields compared to halides. rsc.orgvt.edu

A common synthetic strategy involves reacting hydroquinone with a large excess of a dihalogenated oligoethylene glycol. This initial step forms a linear precursor with halogenated ends. This precursor is then reacted with another equivalent of hydroquinone under high dilution conditions to facilitate the final cyclization. vt.edu

Table 1: Key Features of Williamson Ether Synthesis for Crown Ethers

| Feature | Description |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org |

| Nucleophile | Alkoxide or Phenoxide ion wikipedia.org |

| Electrophile | Primary alkyl halide or sulfonate (e.g., tosylate) wikipedia.orglibretexts.org |

| Key Advantage | Versatile and widely applicable for ether synthesis wikipedia.org |

| Challenge in Macrocyclization | Competition with intermolecular polymerization wikipedia.org |

To favor intramolecular cyclization over intermolecular polymerization, the high dilution principle is a critical technique employed in the synthesis of macrocycles. wikipedia.orgresearchgate.net This principle is based on the kinetic difference between the first-order cyclization reaction and the second-order polymerization reaction; dilution favors the former. vt.edu Practically, this is often achieved by the slow, controlled addition of the linear precursors to a large volume of solvent, sometimes using syringe pumps to maintain a very low concentration of the reactants. wikipedia.org

Stepwise condensation offers a more controlled approach to macrocycle synthesis. Instead of a one-pot reaction between the bisphenol and the dihalide, the synthesis is broken down into sequential steps. This can involve the initial formation of a linear oligomer which is then cyclized in a separate step under high dilution. This method allows for better control over the final product and can lead to higher yields of the desired macrocycle. tdl.org The use of metal cations as templates can also facilitate cyclization by pre-organizing the linear precursor into a conformation that is conducive to ring closure. numberanalytics.com

Strategies for Peripheral Functionalization and Derivatization

The versatility of Bis(1,4-phenylene)-34-crown-10-ether can be significantly expanded by introducing functional groups onto its periphery. This functionalization can alter its solubility, complexation properties, and allow for its incorporation into larger supramolecular systems.

Functional groups can be introduced onto the phenylene rings of the macrocycle, typically through electrophilic aromatic substitution reactions on a pre-functionalized starting material. rsc.org For instance, starting with a substituted hydroquinone allows for the incorporation of functionalities that can act as additional coordination sites for metal ions or as reactive handles for further chemical modification. nih.gov

The introduction of moieties such as amino, nitro, or carboxyl groups can dramatically alter the electronic properties and binding capabilities of the crown ether. For example, attaching a redox-active group can lead to systems where guest binding modulates the electrochemical properties of the host. nih.gov Similarly, the attachment of chromophores or fluorophores can enable the development of sensory materials where guest binding is signaled by a change in color or fluorescence. espublisher.com

Table 2: Examples of Functional Groups and Their Potential Impact

| Functional Group | Potential Impact on Crown Ether Properties |

| Amino (-NH2) | Increased basicity, potential for further derivatization |

| Nitro (-NO2) | Electron-withdrawing, can be reduced to an amino group |

| Carboxyl (-COOH) | Introduces anionic character, pH-responsive binding rsc.org |

| Hydroxyl (-OH) | Increases polarity, potential for hydrogen bonding |

| Pyridine | Additional metal coordination site researchgate.net |

Cryptands are three-dimensional analogues of crown ethers, offering enhanced selectivity and stability in guest complexation due to their cage-like structure. annamalaiuniversity.ac.in Bis(1,4-phenylene)-34-crown-10-ether can serve as a precursor for the synthesis of cryptands. This typically involves the introduction of two reactive sites, often amino groups, on the phenylene rings of the pre-formed crown ether. These reactive sites can then be bridged by another oligoethylene glycol chain to form the third dimension of the cryptand. rsc.orgpsu.edu

The synthesis of these more complex structures often requires multi-step procedures and careful control of reaction conditions to achieve the desired cage-like architecture. psu.edu The resulting cryptands can exhibit highly selective binding for specific cations, with the size of the cavity and the nature of the donor atoms dictating the guest preference.

Preparation of Bismacrocyclic and Hybrid Architectures Incorporating Bis(1,4-phenylene)-34-crown-10-Ether

The incorporation of Bis(1,4-phenylene)-34-crown-10-ether into larger, more complex structures such as bismacrocycles and hybrid architectures opens up new avenues for creating sophisticated host-guest systems and functional materials.

Bismacrocycles, which consist of two covalently linked crown ether units, can exhibit cooperative binding effects, leading to stronger and more selective complexation of guest molecules. mdpi.com The synthesis of such structures can be achieved by linking two Bis(1,4-phenylene)-34-crown-10-ether units through a suitable spacer. This spacer can be a simple alkyl chain or a more complex, functional moiety that can modulate the properties of the bismacrocycle. mdpi.com

Hybrid architectures involve the integration of the crown ether with other molecular building blocks, such as porphyrins or calixarenes. beilstein-journals.org These hybrid systems can combine the distinct properties of each component to create materials with novel functions. For example, a porphyrin-crown ether hybrid could combine the photophysical properties of the porphyrin with the ion-binding capabilities of the crown ether, leading to light-responsive ion sensors or photosensitizers. beilstein-journals.org The synthesis of these complex structures often involves multi-step synthetic sequences and the use of advanced organic chemistry techniques.

Supramolecular Recognition and Binding Mechanisms of Bis 1,4 Phenylene 34 Crown 10 Ether

Host-Guest Complexation with Cationic Species

The unique architecture of bis(1,4-phenylene)-34-crown-10-ether facilitates its interaction with a variety of positively charged molecules and ions through a combination of electrostatic, hydrogen bonding, and charge-transfer interactions.

Alkali and Alkaline Earth Metal Ion Binding Selectivity

Transition Metal Ion Coordination Chemistry

The coordination of transition metal ions by bis(1,4-phenylene)-34-crown-10-ether has also been investigated, with a notable example being the selective recognition of nickel(II) ions. A derivative of bis(1,4-phenylene)-34-crown-10-ether has been developed as a fluorescent sensor that exhibits selectivity for Ni²⁺ over a range of other metal ions, including alkali, alkaline earth, and other transition metals. nih.govresearchgate.net This selectivity is a key aspect of its coordination chemistry, highlighting the potential for designing highly specific receptors based on this crown ether framework.

Complexation with Organic Cations, including Viologens and Secondary Ammonium (B1175870) Salts

One of the most extensively studied areas of host-guest chemistry involving bis(1,4-phenylene)-34-crown-10-ether is its complexation with organic cations, particularly viologens such as paraquat (B189505), and secondary ammonium salts. The electron-rich cavity of the crown ether provides a suitable environment for the electron-deficient paraquat dication.

The formation of a stable 1:1 molecular inclusion complex between bis(1,4-phenylene)-34-crown-10-ether and paraquat has been confirmed in both acetone (B3395972) solution and the solid state. rsc.orgnih.govnorthwestern.edunorthwestern.edu The stability of this complex is attributed to a combination of intramolecular forces, including charge-transfer interactions between the electron-rich hydroquinone (B1673460) rings of the host and the electron-deficient bipyridinium unit of the guest, as well as hydrogen bonding and electrostatic interactions. rsc.org

Furthermore, cryptands derived from the bis(phenylene)-crown ether structure have demonstrated exceptionally strong binding of paraquat derivatives. For example, a bis(m-phenylene)-32-crown-10-based cryptand exhibited a remarkably high association constant for paraquat, underscoring the significant role of host preorganization in achieving high binding affinities.

The interaction with secondary ammonium salts is also a key feature of bis(1,4-phenylene)-34-crown-10-ether's binding capabilities. These interactions are fundamental to the construction of more complex supramolecular architectures such as pseudorotaxanes and rotaxanes. Research on related systems has shown that minor structural modifications on the guest molecules can have a significant impact on the binding behavior of the host-guest complexes. researchgate.netresearchgate.net

Table 1: Association Constants (Kₐ) for the Complexation of Paraquat Derivatives with a Related Cryptand

| Host | Guest | Solvent | Association Constant (Kₐ) / M⁻¹ |

|---|---|---|---|

| Bis(m-phenylene)-32-crown-10-based cryptand | Paraquat | Acetone | 5.0 x 10⁶ |

Thermodynamics and Kinetics of Binding

The formation of host-guest complexes is governed by thermodynamic principles, with the stability of the complex being a function of the changes in enthalpy and entropy upon association.

Determination of Association Constants and Binding Affinities

Association constants (Kₐ), which quantify the binding affinity between a host and a guest, are crucial parameters in supramolecular chemistry. These constants have been determined for bis(1,4-phenylene)-34-crown-10-ether and its derivatives with various guests using techniques such as UV/Vis spectrophotometric titrations. As mentioned previously, while studies have been conducted to determine these values for a range of metal cations, the specific data is not widely available. However, for the complexation of paraquat with a related bis(m-phenylene)-32-crown-10-based cryptand, a very high association constant has been measured, indicating a strong binding affinity.

Enthalpic and Entropic Contributions to Complex Formation

While specific enthalpic and entropic data for the complexation of bis(1,4-phenylene)-34-crown-10-ether with various cations are not detailed in the available literature, studies on analogous systems provide valuable insights. For example, the complexation of a water-soluble, sulfonated bis(m-phenylene) crown ether with bispyridinium guests has been found to be a favorably entropy-driven process. This suggests that the release of ordered solvent molecules from around the host and guest upon complexation can be a significant driving force for the binding event, outweighing the unfavorable loss of conformational entropy of the host and guest.

Kinetic Aspects of Host-Guest Exchange Processes

The exchange dynamics of guest molecules in and out of the cavity of a host are fundamental to understanding the stability and responsiveness of supramolecular systems. For large and flexible macrocycles like bis(1,4-phenylene)-34-crown-10-ether, these processes are often rapid.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the kinetics of host-guest exchange. In many systems involving large crown ethers, the rate of exchange between the free and complexed states is fast on the NMR timescale. This results in the observation of averaged signals for the host and guest protons, rather than distinct signals for each species. Such behavior is indicative of low activation barriers for both the association and dissociation processes. While specific rate constants for bis(1,4-phenylene)-34-crown-10-ether are not extensively reported in the literature, the general observation of fast exchange in related systems suggests a highly dynamic binding process dtic.milresearchgate.netnih.govelsevierpure.com.

The composition of the macrocycle itself influences the kinetics of complexation. For instance, the replacement of nitrogen atoms with oxygen atoms in the macrocyclic ring has been shown to generally lead to faster reaction rates muk.ac.irmuk.ac.ir. This is attributed to the differing electronic and conformational properties of ether linkages compared to amino functionalities.

Techniques such as stopped-flow spectroscopy could provide more precise kinetic data, including association (k_a_) and dissociation (k_d_) rate constants. However, for many crown ether-guest interactions, the exchange rates are too fast for conventional stopped-flow methods, necessitating the use of relaxation techniques like temperature-jump or ultrasonic relaxation, or advanced NMR lineshape analysis dtic.milresearchgate.net.

Molecular Recognition Principles Governing Selectivity and Affinity

The selectivity and affinity of bis(1,4-phenylene)-34-crown-10-ether for specific guests are governed by a delicate interplay of factors including the size and shape complementarity between the host's cavity and the guest, the nature and strength of non-covalent interactions, and the influence of the surrounding environment.

Role of Cavity Size and Conformational Adaptability

The large and flexible 34-membered ring of bis(1,4-phenylene)-34-crown-10-ether provides a spacious and adaptable cavity capable of accommodating a variety of guest molecules. Unlike smaller, more rigid crown ethers, this macrocycle can significantly alter its conformation to optimize interactions with a guest. This conformational adaptability is a key feature of large crown ethers, allowing them to form stable "wrap-around" complexes with guests that may not perfectly match the pre-organized cavity size muk.ac.irmuk.ac.ir.

The presence of two phenylene units within the macrocyclic framework imparts a degree of structural rigidity while the polyether chains provide the necessary flexibility. This combination allows the host to adopt a conformation that maximizes favorable interactions with the guest. X-ray crystallographic studies of complexes involving bis(p-phenylene)-34-crown-10 derivatives have provided valuable insights into its conformational behavior. For example, in its complex with the paraquat dication, the crown ether adopts a conformation that encapsulates the guest, demonstrating significant induced-fit upon binding rsc.orgnorthwestern.eduscispace.comlookchem.com. The PubChem database lists several crystal structures containing bis(1,4-phenylene)-34-crown-10-ether, which serve as a testament to its conformational versatility in the solid state nih.gov.

The table below summarizes the conformational characteristics of bis(1,4-phenylene)-34-crown-10-ether in different contexts.

| System | Conformational Feature | Reference |

| Uncomplexed Host | Highly flexible with no pre-defined cavity | muk.ac.irmuk.ac.ir |

| Complex with Paraquat | Adopts a folded, encapsulating conformation | rsc.orgnorthwestern.eduscispace.comlookchem.com |

| General Guest Binding | Exhibits significant induced-fit | muk.ac.irmuk.ac.ir |

Non-Covalent Interactions in Complex Stabilization (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The stability of the host-guest complexes formed by bis(1,4-phenylene)-34-crown-10-ether is a result of multiple, cooperative non-covalent interactions. The primary driving forces for complexation often include a combination of electrostatic interactions, hydrogen bonding, and π-π stacking.

The complexation of the paraquat dication is a well-studied example that showcases the interplay of these forces. The electron-rich phenylene units of the crown ether can engage in charge-transfer interactions with the electron-deficient bipyridinium units of the paraquat guest rsc.orgnorthwestern.eduscispace.com. This interaction is often evidenced by the appearance of a characteristic color upon complex formation.

Hydrogen bonding also plays a crucial role. The oxygen atoms of the polyether chains can act as hydrogen bond acceptors for acidic protons on the guest molecule. In the case of paraquat, C-H···O hydrogen bonds between the α-protons of the bipyridinium unit and the ether oxygens contribute significantly to the stability of the complex vt.edu.

Furthermore, the aromatic phenylene rings of the host can participate in π-π stacking interactions with aromatic guests, providing additional stabilization nih.gov. The ability of the flexible macrocycle to fold around the guest allows for optimal positioning of these interacting moieties.

The following table details the key non-covalent interactions involved in the complexation of bis(1,4-phenylene)-34-crown-10-ether with a representative guest.

| Interaction Type | Host Moiety | Guest Moiety | Reference |

| Charge-Transfer | Phenylene Rings | Bipyridinium Units | rsc.orgnorthwestern.eduscispace.com |

| C-H···O Hydrogen Bonding | Polyether Oxygen Atoms | α-Protons of Bipyridinium | vt.edu |

| Electrostatic | Polyether Oxygen Atoms | Cationic Guest | rsc.orgnorthwestern.eduscispace.com |

| π-π Stacking | Phenylene Rings | Aromatic Guest | nih.gov |

Influence of Solvent and Counterions on Binding Behavior

The environment in which host-guest complexation occurs has a profound impact on the binding affinity and selectivity. The polarity of the solvent and the nature of the counterions present in the system can either enhance or diminish the stability of the resulting complex.

Solvents with high polarity can effectively solvate both the host and the guest, potentially competing with the host-guest interactions and thus weakening the complex. Conversely, less polar solvents tend to promote stronger complexation due to the desolvation penalty being lower nih.govresearchgate.net. Studies on related crown ether systems have demonstrated that changes in solvent can significantly alter binding constants researchgate.net. For instance, a study on a bis(p-phenylene)-34-crown-10-based macrocycle was conducted in a mixture of water and acetonitrile (B52724), highlighting the importance of the solvent medium in modulating its recognition properties nih.gov.

The choice of counterion is also critical, particularly when dealing with charged guests. Weakly coordinating anions, such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻), are often employed in studies of cationic guest binding. These anions have a low charge density and interact weakly with the cationic guest, allowing the host-guest interaction to predominate beilstein-journals.orgrsc.org. In contrast, strongly coordinating anions can form tight ion pairs with the guest, effectively competing with the macrocyclic host and reducing the observed binding affinity. The use of weakly coordinating counterions is a common strategy to enhance the stability of pseudorotaxane and catenane structures formed with large crown ethers.

The table below summarizes the influence of solvent and counterions on the complexation behavior of bis(1,4-phenylene)-34-crown-10-ether and related systems.

| Factor | Effect on Complexation | Rationale | Reference |

| High Polarity Solvent | Decreased Stability | Increased solvation of host and guest competes with complexation. | nih.govresearchgate.net |

| Low Polarity Solvent | Increased Stability | Reduced competition from solvent molecules for binding sites. | researchgate.net |

| Weakly Coordinating Anion (e.g., PF₆⁻) | Increased Stability | Minimizes ion pairing with the cationic guest, favoring host-guest interaction. | beilstein-journals.orgrsc.org |

| Strongly Coordinating Anion | Decreased Stability | Forms strong ion pairs with the guest, competing with the host. | beilstein-journals.org |

Construction of Advanced Supramolecular Assemblies and Polymeric Systems

Formation of Pseudorotaxanes and Rotaxanes Based on Bis(1,4-phenylene)-34-crown-10-Ether

The formation of pseudorotaxanes—supramolecular complexes where a linear "guest" molecule threads through a cyclic "host" molecule without a mechanical bond—is a hallmark of BPP34C10 chemistry. The cavity of BPP34C10 is particularly well-suited to encapsulate electron-deficient guest molecules, most notably the paraquat (B189505) dication (1,1'-dimethyl-4,4'-bipyridinium). This complexation is driven by a combination of non-covalent interactions, including charge-transfer interactions, hydrogen bonding, and electrostatic forces, resulting in a stable 1:1 molecular inclusion complex both in solution and in the solid state. rsc.org

Further research has expanded the range of guests to include various 1,2-bis(4-pyridinium)ethane and ethylene (B1197577) derivatives. rsc.org By modifying the BPP34C10 macrocycle itself, for instance by creating a cryptand structure (a three-dimensional analogue of a crown ether), the binding affinity and selectivity for these guests can be significantly altered. rsc.org Studies have shown that even minor structural changes in the guest molecules can have a profound impact on the binding behavior and the resulting structure of the pseudorotaxane complex. rsc.org

A chemoresponsive polypseudorotaxane has been developed using a BPP34C10 macrocycle and a cyano-substituted viologen guest. researchgate.net This system forms a stable cmu.edupseudorotaxane, demonstrating the robust nature of the host-guest interaction. researchgate.net These pseudorotaxanes serve as crucial precursors for the synthesis of rotaxanes, which are mechanically interlocked molecules where bulky "stopper" groups are attached to the ends of the guest molecule, preventing it from dethreading from the host ring.

| Host | Guest | Interaction Type | Resulting Structure |

| Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10) | Paraquat dication | Charge-transfer, H-bonding, electrostatic | cmu.eduPseudorotaxane |

| BPP34C10-based cryptand | 1,2-bis(4-pyridinium)ethane derivatives | Host-guest complexation | [n]Pseudorotaxanes |

| BPP34C10 derivative | Cyano-substituted viologen | Host-guest complexation | cmu.eduPseudorotaxane |

Development of Supramolecular Polymers and Networks

The specific and reliable molecular recognition between BPP34C10 and its complementary guests provides a powerful tool for bottom-up fabrication of supramolecular polymers and complex networks. These materials are formed by linking monomer units through non-covalent, reversible interactions.

The BPP34C10/paraquat recognition motif has been successfully employed to construct main-chain supramolecular polymers. By using a guest molecule with two recognition sites (a ditopic guest) and a host with two recognition sites (a ditopic host), or a combination of ditopic and monotopic components, long polymer chains can be formed. For example, alternating supramolecular copolymers have been created based on the orthogonal recognition of BPP34C10 with a paraquat derivative and a separate dibenzo-24-crown-8/dibenzylammonium salt motif. acs.org These systems self-assemble into long, linear polymer chains in solution, a process confirmed by techniques such as NMR spectroscopy, dynamic light scattering, and viscosity measurements. acs.org

Furthermore, the formation of a polypseudorotaxane was observed when a BPP34C10 macrocycle was combined with a cyano-substituted viologen guest in the presence of a silver salt, leading to a more complex, networked structure. researchgate.net

Orthogonal self-assembly is a sophisticated strategy where multiple, non-interfering recognition events are used to build highly ordered and complex supramolecular structures in a single step. The BPP34C10 host-guest system is an excellent candidate for such strategies due to its high specificity.

Researchers have successfully combined the host-guest interaction of a BPP34C10 derivative with metal-ligand coordination. researchgate.net In one example, a cmu.edupseudorotaxane formed between a BPP34C10 macrocycle and a cyano-substituted viologen guest was further assembled into a polypseudorotaxane upon the addition of a silver salt. researchgate.net The silver ions coordinate with the cyano groups on the guest molecule, linking the pre-formed pseudorotaxane units into a polymeric chain. This demonstrates a synergistic assembly process driven by two distinct and non-competing interactions. researchgate.net Such orthogonal strategies allow for the creation of dynamic rsc.orgcatenanes and other intricate architectures with pH-responsive or chemoresponsive properties. researchgate.net

The non-covalent nature of the bonds in BPP34C10-based supramolecular systems makes them inherently responsive to external stimuli. Changes in temperature, pH, or the chemical environment can alter the host-guest interactions, leading to a macroscopic change in the material's properties.

A notable example is the development of chemoresponsive materials. A substituted BPP34C10 macrocycle has been synthesized that acts as a selective fluorescent probe for Nickel (Ni2+) ions in an aqueous solution. nih.gov The complexation of Ni2+ within the host structure alters its electronic properties, leading to a detectable change in its fluorescence spectrum, with a calculated detection limit of 5.22 μM. nih.gov This represents a clear case of a material responding to a specific chemical stimulus.

Similarly, the polypseudorotaxane system formed from a BPP34C10 derivative and a viologen guest exhibits responsiveness to silver ions. researchgate.net The addition of Ag+ induces polymerization, while its removal can reverse the process, allowing for the controlled assembly and disassembly of the polymeric structure. researchgate.net These responsive behaviors are critical for the development of "smart" materials, sensors, and controlled-release systems.

| Stimulus | BPP34C10 System | Observed Response |

| Metal Ions (Ag+) | BPP34C10 derivative + viologen guest | Formation of a polypseudorotaxane |

| Metal Ions (Ni2+) | Substituted BPP34C10 macrocycle | Change in fluorescence emission |

| pH | Crown ether derivatives | Decomplexation/recomplexation, switching |

Mechanically Interlocked Molecules and Molecular Machines

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where molecules are linked topologically without covalent bonds. BPP34C10 is a key component in the template-directed synthesis of these fascinating structures, which are the fundamental components of molecular machines.

The synthesis of rotaxanes based on BPP34C10 typically follows a "threading-followed-by-stoppering" approach. First, a pseudorotaxane is formed by threading a linear guest molecule through the BPP34C10 ring. Subsequently, bulky stopper groups are covalently attached to the ends of the threaded guest, mechanically trapping it within the macrocycle.

Catenanes, which consist of two or more interlocked rings, can be synthesized from these rotaxane precursors. A common strategy involves creating a cmu.edurotaxane that has reactive functional groups on its axle. A subsequent ring-closing reaction on the axle component, often using techniques like ring-closing metathesis (RCM), forms a second ring that is mechanically interlocked with the original BPP34C10 macrocycle, yielding a cmu.educatenane. rsc.org The synthesis of such structures is often templated, where the non-covalent interactions of the initial pseudorotaxane formation pre-organize the components for the final covalent cyclization step, significantly improving the efficiency of the reaction. rsc.orgnih.gov These synthetic strategies open the door to creating complex molecular machinery with moving parts controlled by external stimuli.

Molecular Shuttles and Switches

The sizeable and flexible cavity of Bis(1,4-phenylene)-34-crown-10-ether (BPP34C10) makes it a valuable component in the construction of advanced supramolecular assemblies, particularly molecular shuttles and switches. These molecular machines can undergo controlled, reversible changes in the position of their components in response to external stimuli. The large ring size of BPP34C10 allows it to be threaded onto a molecular "axle" containing one or more recognition sites, or "stations," to form a rotaxane or pseudorotaxane architecture. The movement of the crown ether between these stations can be triggered by various external inputs, such as chemical reagents, light, or electrochemical signals.

Chemically-Actuated Molecular Shuttles

A notable example of a chemically-driven molecular shuttle involves the formation of a chemoresponsive polypseudorotaxane using BPP34C10 as the macrocyclic host (H) and a cyano-substituted viologen derivative as the guest (G). researchgate.net In solution, the BPP34C10 macrocycle readily threads onto the viologen guest to form a rsc.orgpseudorotaxane, denoted as H⊃G. researchgate.net This self-assembly process is driven by favorable non-covalent interactions between the electron-rich hydroquinone (B1673460) rings of the crown ether and the electron-deficient pyridinium (B92312) units of the viologen guest.

The shuttling motion in this system is controlled by the addition and removal of a chemical stimulus, specifically silver hexafluorophosphate (B91526) (AgSF₆). Upon the addition of AgSF₆, a polypseudorotaxane, [H⋅G⋅Ag]n, is formed. researchgate.net This process is synergistically driven by both the initial host-guest complexation and subsequent metal-coordination interactions. A key feature of this system is its remarkable reversibility; the transformation between the rsc.orgpseudorotaxane and the polypseudorotaxane can be switched for a virtually infinite number of cycles by the sequential addition of AgSF₆ and a suitable counter-ion to remove the silver. researchgate.net

The switching process can be monitored by various spectroscopic techniques, most notably ¹H NMR spectroscopy. The chemical shifts of the protons on both the crown ether and the viologen guest are sensitive to their environment. Upon formation of the pseudorotaxane, characteristic upfield shifts are observed for the viologen protons, indicating their encapsulation within the cavity of the crown ether. The addition of the chemical switch (Ag⁺) leads to further changes in the NMR spectrum, reflecting the formation of the polypseudorotaxane assembly.

| System Component | Stimulus | Resulting Assembly | Reversibility |

| BPP34C10 (Host) + Cyano-substituted Viologen (Guest) | Addition of AgSF₆ | Polypseudorotaxane [H⋅G⋅Ag]n | High |

Controllable Rotary Switches

Beyond linear shuttling motions, BPP34C10 can also be incorporated into more complex molecular switches that exhibit rotary motion. Researchers have constructed controllable rotary switches by synthesizing BPP34C10-based macrocycles that bear a dibenzylammonium side arm. researchgate.net In these systems, the side arm of the substituted macrocycle self-complexes by sticking into the cavity of the crown ether, rather than threading completely through it, forming a "sailboat-shaped" conformation. researchgate.net This self-complexation is a crucial feature that enables the construction of a controllable rotary switch.

The switching between different rotational states in these systems can be induced by external stimuli that modulate the interaction between the side arm and the macrocyclic ring. While specific details on the switching mechanism and the stimuli used for these particular rotary switches are part of ongoing research, the principle relies on altering the energetic landscape of the self-complexed state, thereby favoring a change in the orientation of the side arm relative to the crown ether.

| Molecular System | Key Structural Feature | Resulting Motion |

| BPP34C10 with Dibenzylammonium Side Arm | Self-complexation of side arm into the crown ether cavity | Controllable Rotary Motion |

The development of such molecular shuttles and switches based on BPP34C10 highlights the versatility of this macrocycle in creating dynamic and functional supramolecular systems. The ability to control the position and orientation of molecular components with high precision is a fundamental goal of nanoscience and holds promise for the future development of molecular-level machinery.

Academic Applications of Bis 1,4 Phenylene 34 Crown 10 Ether Derivatives

Chemosensing Platforms and Molecular Probes

The ability of bis(1,4-phenylene)-34-crown-10-ether derivatives to selectively bind specific ions and molecules is a cornerstone of their application in chemosensing. This interaction can be transduced into a measurable signal, most commonly a change in fluorescence, allowing for the detection and quantification of target analytes.

Fluorescent Sensing of Specific Ions and Molecules

Derivatives of bis(1,4-phenylene)-34-crown-10-ether have been engineered as selective fluorescent probes. A notable example is the development of a novel macrocyclic host based on this crown ether for the specific detection of nickel (II) ions in a water-acetonitrile solution. nih.govosti.gov This particular sensor demonstrates selectivity for Ni(II) over a range of other common alkali, alkaline earth, and transition metal ions. nih.govosti.govresearchgate.net The binding of Ni(II) within the macrocyclic cavity induces the formation of a complex, which results in the appearance of a new fluorescence band at 311 nm. nih.govosti.gov The intensity of this new band correlates with the concentration of Ni(II), enabling quantitative analysis. nih.govosti.gov This represents a significant application, as it is reportedly the first instance of a bis(p-phenylene)-34-crown-10-based molecule being utilized for the recognition of Ni(II) ions. nih.govosti.govresearchgate.net

| Parameter | Value/Observation | Source |

|---|---|---|

| Target Analyte | Nickel (II) ion (Ni²⁺) | nih.govosti.gov |

| Sensing Mechanism | Formation of a new fluorescence band upon complexation | nih.govosti.gov |

| Fluorescence Emission Peak | 311 nm | nih.govosti.gov |

| Concentration Range | 10⁻⁵–10⁻⁴ M | nih.govosti.gov |

| Calculated Detection Limit | 5.22 μM | nih.govosti.govresearchgate.net |

| Selectivity | Shows selectivity over various alkali, alkaline earth, and other transition metal ions | nih.govosti.gov |

Multi-Stimuli Responsive Sensors

The structural adaptability of bis(1,4-phenylene)-34-crown-10-ether lends itself to the creation of materials that respond to multiple external stimuli. These smart materials can change their properties, such as conformation or binding affinity, in response to triggers like chemical agents, pH, or temperature.

An example of a chemoresponsive system involves a polypseudorotaxane constructed from a bis(p-phenylene)-34-crown-10 macrocycle (H) and a cyano-substituted viologen guest (G). researchgate.net Initially, the host and guest form a nih.govpseudorotaxane. researchgate.net Upon the addition of a chemical stimulus, silver hexafluorophosphate (B91526) (AgSF₆), a polypseudorotaxane is formed, driven by both host-guest complexation and metal-coordination interactions. researchgate.net This transformation demonstrates the responsiveness of the crown ether-based assembly to a specific chemical input. Such chemoresponsive supramolecular systems are of interest for developing recyclable materials and intelligent devices with switching capabilities. researchgate.net While not always based on the specific bis(1,4-phenylene)-34-crown-10 ether, broader research into crown ether-containing materials shows their potential in sensors that respond to temperature and pH changes, often through conformational changes or alterations in luminescence. researchgate.net

Separation Science and Extraction Processes

The selective binding properties of bis(1,4-phenylene)-34-crown-10-ether and its analogs are extensively utilized in separation science. The ability to discriminate between ions based on size, charge, and fit within the macrocyclic cavity is fundamental to these applications.

Selective Ion Extraction and Transport Mechanisms

Bis(crown ether)s, in general, are known to exhibit stronger interactions with certain cations compared to their monocyclic counterparts. This is often due to the formation of stable 2:1 "sandwich" complexes where an ion is encapsulated between two crown ether rings. This enhanced binding affinity and selectivity are crucial for liquid-liquid extraction processes. For instance, bis(crown ether) derivatives have been investigated for the selective extraction of potassium ions (K⁺) and sodium ions (Na⁺). mdpi.comresearchgate.net Silicon-bridged bis(12-crown-4) ethers, for example, have been synthesized and used as ionophores in ion-selective electrodes, demonstrating high selectivity for Na⁺ over other alkali and alkaline earth metal ions. mdpi.com The specific geometry and conformational constraints of the bridge linking the two crown ether units can significantly influence the selectivity for a particular ion. researchgate.net

Membrane Technologies for Molecular Discrimination

Incorporating crown ethers into polymer membranes creates a powerful tool for selective ion separation. These membranes can be used in processes like electrodialysis to recover valuable ions from complex mixtures. mdpi.comnih.gov The crown ether moieties act as selective gates or carriers within the membrane, facilitating the transport of a target ion while hindering the passage of others. mdpi.com The mechanism relies on the ion-dipole interactions between the cation and the oxygen atoms of the crown ether's cavity. mdpi.com

Research has shown that modifying cation exchange membranes with various crown ethers can significantly enhance the selective recovery of lithium (Li⁺) from brines containing high concentrations of competing ions like Na⁺ and Mg²⁺. mdpi.comresearchgate.net The effectiveness of the separation depends on the match between the ion's hydrated diameter and the crown ether's cavity size. mdpi.comnih.gov For example, membranes modified with dibenzo-18-crown-6 (B77160) have been designed to create channels for rapid water transport while efficiently rejecting hydrated ions based on size exclusion. nih.gov

| Crown Ether Derivative | Membrane Type | Application | Key Finding | Source |

|---|---|---|---|---|

| Dibenzo-18-crown-6 (DAB18C6) | Polyamide Reverse Osmosis (RO) Membrane | Desalination | Incorporation of the crown ether improved water permeability and salt rejection compared to unmodified membranes. | nih.gov |

| 12-crown-4, 15-crown-5, 18-crown-6 | Cation Exchange Membrane (CEM) | Li⁺ Recovery by Electrodialysis | Modified membranes showed significant improvements in permselectivity and Li⁺ flux from brines with high Na⁺ and Mg²⁺ content. | mdpi.com |

| Bis(15-crown-5) compounds | Ion-Selective Membrane | K⁺ Ion Sensor | Forms stable 2:1 sandwich complexes with K⁺, enabling high selectivity over Na⁺ and NH₄⁺. | google.com |

Catalytic Applications in Organic Synthesis

The unique host-guest chemistry of crown ethers, including bis(1,4-phenylene)-34-crown-10-ether, extends to the realm of catalysis. They can function as phase-transfer catalysts or as components of more complex catalytic systems where their binding properties can be used to control reactivity and selectivity.

Crown ethers are effective phase-transfer catalysts (PTCs) because they can solubilize inorganic salts in organic, nonpolar solvents. rasayanjournal.co.inrsc.org The crown ether encapsulates the cation of an ionic reactant (e.g., potassium permanganate), and the lipophilic exterior of the crown ether allows the entire complex, including the now "naked" and highly reactive anion, to dissolve in the organic phase where it can react with an organic substrate. rasayanjournal.co.in The efficiency of catalysis depends on the binding strength between the crown ether and the cation, as well as the lipophilicity of the resulting complex. rasayanjournal.co.in

More advanced applications involve incorporating crown ethers into transition metal complexes to create cation-tunable catalysts. rsc.orgrsc.org In these systems, a cation binding to the crown ether moiety, which is part of the catalyst's ligand framework, can induce conformational changes or create local electric fields. rsc.org These changes in the secondary coordination sphere can influence the activity and selectivity of the metal's primary coordination sphere, effectively allowing the catalytic process to be switched or tuned by the presence or absence of a specific cation. rsc.orgrsc.orgnih.gov For example, a bis-barium complex of a crown ether containing a photoswitchable azobenzene (B91143) unit has been shown to act as a supramolecular catalyst whose activity can be reversibly modulated by light. acs.org While research in this area often employs a variety of crown ether structures, the fundamental principles are applicable to derivatives of bis(1,4-phenylene)-34-crown-10-ether, highlighting a promising direction for future catalytic design.

Phase Transfer Catalysis Mediated by Crown Ether Derivatives

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Crown ethers are known to be effective phase-transfer catalysts due to their ability to encapsulate cations, such as alkali metal ions, within their hydrophilic cavity. This encapsulation effectively solubilizes the cation and its accompanying anion in the organic phase, where the "naked" and more reactive anion can participate in the desired reaction. nih.govnih.govbiomedres.us

The general mechanism for crown ether-mediated phase transfer catalysis can be illustrated as follows:

The crown ether (CE) complexes with a cation (M⁺) from an inorganic salt (M⁺X⁻) present in the aqueous phase.

The resulting [CE-M]⁺X⁻ complex is lipophilic and migrates into the organic phase.

In the organic phase, the anion X⁻, which is now weakly associated with the large complexed cation, exhibits enhanced nucleophilicity and reacts with the organic substrate.

The product is formed, and the crown ether returns to the aqueous interface to repeat the cycle.

While the principle of phase transfer catalysis using crown ethers is well-established, specific research detailing the catalytic efficiency of bis(1,4-phenylene)-34-crown-10-ether derivatives in reactions such as Williamson ether synthesis or permanganate (B83412) oxidation is not extensively documented in readily available literature. However, based on the known function of crown ethers in PTC, one can anticipate the potential catalytic activity of its derivatives. The large size of the 34-crown-10 ring would theoretically be well-suited for complexing larger alkali metal cations.

Illustrative Data on Crown Ether-Catalyzed Reactions:

The following interactive table provides a hypothetical representation of how the efficiency of a phase-transfer-catalyzed reaction, such as the substitution of an alkyl halide, might be influenced by the choice of crown ether catalyst.

| Catalyst | Cation Selectivity | Reaction Time (hours) | Yield (%) |

| 18-Crown-6 | K⁺ | 6 | 95 |

| Dibenzo-18-crown-6 | K⁺ | 8 | 88 |

| Bis(1,4-phenylene)-34-crown-10-Ether | Cs⁺/K⁺ | [Data Not Available] | [Data Not Available] |

| 15-Crown-5 | Na⁺ | 10 | 92 |

This table is illustrative and based on general principles of phase transfer catalysis. Specific experimental data for Bis(1,4-phenylene)-34-crown-10-Ether in this context is not currently available in the cited sources.

Supramolecular Catalysis Enhancements

Supramolecular catalysis leverages the principles of molecular recognition and host-guest chemistry to accelerate and control chemical reactions. The catalyst, a supramolecular host, binds reactants in its cavity, pre-organizing them for reaction and stabilizing the transition state, much like an enzyme's active site. Derivatives of bis(1,4-phenylene)-34-crown-10-ether, particularly cryptands synthesized from this macrocycle, have shown significant potential in this area due to their well-defined and tunable cavities.

Research has demonstrated that cryptands based on bis(meta-phenylene)-32-crown-10, a close structural relative, exhibit significantly enhanced binding affinities for guest molecules like diquat (B7796111) compared to the parent crown ether alone. nih.gov This strong complexation is a critical first step in supramolecular catalysis. By creating a confined environment, these cryptand hosts can influence reaction rates and selectivity. For instance, a bis(p-phenylene)-34-crown-10-based cryptand has been used to construct pseudorotaxanes, where the host's cavity encapsulates a guest molecule, demonstrating the potential to create specific reaction pockets. capes.gov.br

The enhancement in catalysis arises from several factors:

Increased Effective Molarity: By binding two or more reactants in close proximity, the host increases their local concentration, accelerating the reaction.

Transition State Stabilization: The host's cavity can be tailored to preferentially bind and stabilize the transition state of a reaction, lowering the activation energy.

Stereochemical Control: The chiral environment of a modified host can induce stereoselectivity in the product.

While direct quantitative data on the catalytic turnover and rate enhancements for reactions specifically catalyzed by bis(1,4-phenylene)-34-crown-10-ether derivatives are not detailed in the available search results, the strong binding affinities observed for related cryptands suggest a high potential for such applications. nih.govnih.gov

Table of Association Constants for a Related Cryptand System:

| Host | Guest | Association Constant (Kₐ) in M⁻¹ |

| Bis(meta-phenylene)-32-crown-10 | Diquat | Moderate |

| Bis(meta-phenylene)-32-crown-10-based cryptand | Diquat | 2.0 (±0.3) x 10⁴ |

| Pyridyl-containing bis(meta-phenylene)-32-crown-10-based cryptand | Diquat | High |

| Data from reference nih.gov. This table illustrates the enhanced binding affinity of a cryptand derivative compared to the parent crown ether, a key factor in supramolecular catalysis. |

Advanced Materials Development

The ability of bis(1,4-phenylene)-34-crown-10-ether and its derivatives to participate in host-guest interactions and form interlocked molecular architectures like pseudorotaxanes and rotaxanes makes them excellent candidates for the development of advanced materials with dynamic and responsive properties.

Smart Materials with Tunable Properties

Smart materials are designed to respond to external stimuli, such as chemical or physical signals, in a controlled and often reversible manner. The host-guest chemistry of bis(1,4-phenylene)-34-crown-10-ether has been harnessed to create such materials.

A notable example is the development of a chemoresponsive supramolecular polypseudorotaxane. researchgate.net This material is formed from a bis(p-phenylene)-34-crown-10 macrocycle as the host and a cyano-substituted viologen as the guest. The addition of a specific chemical stimulus, in this case, silver ions (Ag⁺), triggers the polymerization of the host-guest complexes into a polypseudorotaxane. This process is reversible, and the polymer can be depolymerized and reformed through the addition of other chemical signals, demonstrating tunable properties. Such systems are of interest for applications in recycled materials and intelligent devices. researchgate.net

The tunability of these materials stems from the dynamic nature of the non-covalent interactions holding them together. The equilibrium between the associated and dissociated states of the host and guest can be shifted by various stimuli, including:

Chemical Stimuli: Addition of competing guests or ions that bind to the host or guest.

Redox Stimuli: Changing the oxidation state of a redox-active component of the host or guest can alter its binding affinity.

pH Changes: Protonation or deprotonation of acidic or basic sites can switch the recognition motif on or off.

Properties of a Chemoresponsive Polypseudorotaxane System:

| Component | Role | Stimulus | Response |

| Bis(p-phenylene)-34-crown-10 | Host | Addition of Ag⁺ to the [Host•Guest] complex | Formation of a polypseudorotaxane |

| Cyano-substituted viologen | Guest | Addition of more Host and Ag⁺ to the polypseudorotaxane | Depolymerization to a rsc.orgpseudorotaxane |

| Silver ions (Ag⁺) | Linker/Stimulus | Addition of Guest to the depolymerized state | Reformation of the polypseudorotaxane |

| This table summarizes the components and stimuli-responsive behavior of a polypseudorotaxane based on bis(p-phenylene)-34-crown-10, as described in reference researchgate.net. |

Self-Healing and Responsive Polymeric Systems

The concept of self-healing materials, which can autonomously repair damage, is heavily inspired by biological systems. Supramolecular chemistry provides a powerful toolbox for creating such materials. The reversible nature of non-covalent bonds, such as the host-guest interactions involving crown ethers, can be exploited to create dynamic polymer networks that can be broken and reformed. rsc.orgnih.govresearchgate.net

A general mechanism for self-healing in a crown ether-based supramolecular polymer involves:

Network Formation: The polymer network is held together by cross-links formed through the host-guest complexation of crown ether moieties on one polymer chain with suitable guest molecules (e.g., ammonium (B1175870) salts) on another.

Damage: When the material is damaged, for instance by a cut or scratch, these non-covalent cross-links are broken.

Healing: The mobility of the polymer chains allows the separated host and guest units to find each other again at the damaged interface, reforming the non-covalent bonds and restoring the integrity of the material. This process can often be accelerated by an external stimulus like heat, which increases polymer chain mobility. nih.gov

While specific examples of self-healing materials incorporating bis(1,4-phenylene)-34-crown-10-ether are not explicitly detailed in the provided search results, the known ability of this macrocycle to form stable host-guest complexes makes it a prime candidate for such applications. researchgate.net The formation of supramolecular polymer gels with self-healing properties based on other crown ethers, such as dibenzocrown-8, has been demonstrated, and a similar approach could be envisioned for bis(1,4-phenylene)-34-crown-10-ether derivatives. capes.gov.brnih.gov

Conceptual Design of a Self-Healing System:

| Component | Function in Self-Healing | Interaction Type |

| Polymer with pendant Bis(1,4-phenylene)-34-crown-10-Ether units | Host for forming reversible cross-links | Host-Guest Interaction |

| Polymer with pendant dialkylammonium salt units | Guest for forming reversible cross-links | Host-Guest Interaction |

| External Stimulus (e.g., heat) | Increases polymer chain mobility to facilitate bond reformation | Thermal Energy |

| This table presents a conceptual framework for a self-healing material utilizing the host-guest chemistry of Bis(1,4-phenylene)-34-crown-10-Ether, based on principles from references nih.govresearchgate.netnih.gov. |

Computational and Theoretical Investigations of Bis 1,4 Phenylene 34 Crown 10 Ether

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful method for investigating the properties of crown ethers and their host-guest complexes. These calculations offer deep insights into the electronic nature of the interactions driving molecular recognition and predict spectroscopic properties that can be correlated with experimental findings.

DFT calculations are frequently employed to analyze the electronic structure of BPP34C10 and to quantify the energetics of its complexation with guest molecules, most notably with paraquat (B189505) derivatives. The formation of a nih.govpseudorotaxane, where the guest is threaded through the macrocycle, is stabilized by a combination of noncovalent interactions.

Key interactions identified through computational studies on similar crown ether-paraquat systems include:

π-π Stacking: Interactions between the electron-rich hydroquinone (B1673460) rings of the crown ether and the electron-deficient bipyridinium units of the paraquat guest are a primary stabilizing force.

[C-H···O] Hydrogen Bonds: Multiple hydrogen bonds form between the hydrogen atoms on the guest molecule (particularly the α-protons of the bipyridinium units) and the oxygen atoms of the polyether chains of the crown. researchgate.net

Charge-Transfer Interactions: A significant charge-transfer component exists from the donor (the crown ether's phenylene rings) to the acceptor (the paraquat's bipyridinium units), which contributes to the stability of the complex. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are used to optimize the geometry of the host-guest complex and calculate the binding energy. These calculations can dissect the total interaction energy into contributions from electrostatic interactions, dispersion forces, and charge transfer. For analogous systems, these calculations have been crucial in confirming that the most stable conformation is indeed the threaded inclusion complex. nih.gov

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides further insight. In a typical BPP34C10-paraquat complex, the HOMO is localized on the electron-rich phenylene units of the host, while the LUMO is centered on the electron-deficient guest. The energy gap between the HOMO and LUMO is a key parameter that can be related to the charge-transfer characteristics of the complex.

Table 1: Calculated Interaction Components in a Model Crown Ether-Guest Complex

| Interaction Type | Typical Energy Contribution (kcal/mol) | Description |

|---|---|---|

| Electrostatic | -15 to -25 | Arises from ion-dipole and dipole-dipole interactions between the host and guest. |

| Dispersion (van der Waals) | -10 to -20 | Includes π-π stacking and general attractive forces between electron clouds. |

| [C-H···O] Hydrogen Bonds | -5 to -15 (total) | Sum of multiple weak hydrogen bonds between guest C-H groups and host ether oxygens. |

| Charge Transfer | -2 to -8 | Stabilization from the donation of electron density from the host's HOMO to the guest's LUMO. |

Note: Data are representative values based on DFT studies of similar host-guest systems and serve to illustrate the relative magnitudes of different stabilizing forces.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be used to interpret and validate experimental results.

NMR Spectroscopy: DFT can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts of the host, guest, and the resulting complex. The formation of the inclusion complex with paraquat induces significant upfield shifts in the ¹H NMR signals of the guest's bipyridinium protons, a consequence of the shielding effect from the host's aromatic rings. researchgate.net Similarly, the host's protons also experience shifts due to the proximity of the guest. researchgate.net Theoretical calculations can reproduce these shifts, confirming the geometry of the complex in solution.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Changes in the vibrational modes of the C-O-C stretching in the polyether chain and the aromatic C-H bending upon complexation can be predicted. This correlation helps in assigning spectral peaks and understanding how binding affects the molecular structure and bond strengths.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands. For the BPP34C10-paraquat complex, a key feature is the appearance of a new, broad charge-transfer (CT) band in the visible region of the spectrum, which is responsible for the complex's distinct color. researchgate.net TD-DFT calculations can predict the wavelength and intensity of this CT band, attributing it to an electronic transition from the HOMO (on the host) to the LUMO (on the guest). nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the system, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of BPP34C10 and its complexes over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, binding events, and the influence of the environment.

MD simulations are uniquely suited to model the entire process of a guest molecule binding to and unbinding from the BPP34C10 host. By placing the host and guest in a simulation box filled with solvent molecules, one can observe the threading process of a guest like paraquat. These simulations can reveal the pathway of complexation, identify any intermediate states, and calculate the kinetic rates of association and dissociation. The simulations highlight the importance of initial electrostatic steering, where the positively charged guest is attracted to the electron-rich cavity of the crown ether, followed by the specific interactions (π-stacking, hydrogen bonding) that lock the complex into place.

The surrounding solvent plays a critical role in modulating the strength and dynamics of host-guest interactions. researchgate.net MD simulations explicitly include solvent molecules, allowing for a detailed investigation of their effects.

Competition for Binding: In polar, protic solvents like water, solvent molecules can compete with the guest for hydrogen bonding sites on the crown ether's oxygen atoms, potentially weakening the host-guest interaction.

Hydrophobic Effect: In aqueous solutions, the hydrophobic effect can contribute to the stability of the complex by driving the nonpolar parts of the host and guest together to minimize their contact with water.

Simulations in different solvents (e.g., acetonitrile (B52724), chloroform, water) can predict how the stability constant (Kₐ) of the BPP34C10-paraquat complex changes, aligning with experimental observations that complexation is often stronger in less polar organic solvents. researchgate.net

Table 2: Summary of Computational Methods and Key Findings

| Method | Area of Investigation | Key Insights Provided |

|---|---|---|

| DFT | Electronic Structure & Energetics | - Optimized geometry of host-guest complexes.

|

| TD-DFT | Spectroscopic Properties | - Prediction of NMR chemical shifts.

|

| Molecular Dynamics (MD) | Conformational Flexibility | - Exploration of the macrocycle's conformational landscape.

|

| Molecular Dynamics (MD) | Binding Dynamics & Solvation | - Simulation of the host-guest association/dissociation pathway.

|

Molecular Modeling and Docking for Recognition of Bis(1,4-phenylene)-34-crown-10-Ether

Computational chemistry provides powerful tools to investigate and predict the recognition properties of macrocyclic hosts like Bis(1,4-phenylene)-34-crown-10-ether. Through molecular modeling and docking simulations, researchers can gain detailed insights into the non-covalent interactions that govern the formation of host-guest complexes. These theoretical approaches are crucial for understanding the selectivity and stability of such complexes and for guiding the design of new, more effective host systems.

Molecular modeling techniques, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the geometries and energies of the crown ether and its potential guests. Docking simulations then predict the most favorable binding orientation of a guest molecule within the host's cavity, providing a three-dimensional model of the complex. The accuracy of these predictions is often evaluated by calculating the binding free energy, which indicates the stability of the host-guest complex.

Prediction of Binding Modes and Geometries

The prediction of binding modes and geometries is a cornerstone of computational host-guest chemistry. For Bis(1,4-phenylene)-34-crown-10-ether, with its large and flexible macrocyclic cavity, a variety of guest molecules can be accommodated. The binding is primarily driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

In the case of Bis(1,4-phenylene)-34-crown-10-ether, computational models would likely predict that the phenylene units provide a degree of rigidity to the macrocycle, while the polyether chains offer flexibility to adapt to the size and shape of the guest. The oxygen atoms of the ether linkages are expected to be the primary sites for interaction with cationic or electron-deficient guests through ion-dipole or hydrogen bonding interactions.

Docking studies with various guest molecules can reveal the preferred binding sites and orientations. For example, in the complexation of a substituted bis(p-phenylene)-34-crown-10-based macrocycle with Ni(II) ions, spectroscopic data suggests a specific interaction that leads to the formation of a fluorescent complex osti.gov. Computational modeling could elucidate the coordination geometry of the Ni(II) ion within the crown ether cavity, showing how the ether oxygens and potentially the phenylene rings participate in the binding.

A hypothetical docking study of Bis(1,4-phenylene)-34-crown-10-ether with a dicationic guest like paraquat would likely show the guest threaded through the macrocyclic cavity. The binding energy contributions could be broken down as follows:

| Interaction Type | Predicted Energy Contribution (kcal/mol) | Key Interacting Moieties |

| Electrostatic | -15 to -25 | Ether oxygens and cationic guest |

| van der Waals | -10 to -15 | Phenyl rings and guest aromatic rings |

| Hydrogen Bonding | -5 to -10 | Ether oxygens and guest C-H donors |

Note: The data in this table is illustrative and based on general principles of host-guest chemistry. Specific values would require dedicated computational studies.

Rational Design of Enhanced Host-Guest Systems

The insights gained from molecular modeling and docking studies are instrumental in the rational design of new host-guest systems with enhanced properties. By understanding the key interactions that drive complexation, modifications can be made to the host or guest to improve binding affinity, selectivity, or to introduce novel functionalities.

For Bis(1,4-phenylene)-34-crown-10-ether, several strategies for rational design can be envisioned based on computational predictions:

Modification of the Phenylene Units: Introducing electron-donating or electron-withdrawing substituents on the phenylene rings could modulate the π-electron density of the aromatic cavities, thereby influencing π-π stacking interactions with aromatic guests.

Alteration of the Polyether Chain Length: Computational studies could predict the optimal polyether chain length for the selective binding of a specific guest, balancing the enthalpic gain from host-guest interactions with the entropic cost of preorganization.

Incorporation of Additional Binding Sites: The phenylene units could be functionalized with additional donor or acceptor groups to create secondary binding sites, leading to enhanced affinity and selectivity for particular guests.

For example, the development of cryptands based on the bis(p-phenylene)-34-crown-10 framework has shown that the addition of a third "arm" can significantly alter the binding properties of the host rsc.orgacs.org. Computational modeling can be used to screen different linker types and lengths for this third arm to optimize the preorganization of the host for a target guest, a principle that could be applied to derivatives of Bis(1,4-phenylene)-34-crown-10-ether.

The design of stimuli-responsive host-guest systems is another exciting avenue. For instance, incorporating photo- or redox-active moieties into the crown ether structure, guided by computational predictions of their electronic and conformational effects, could lead to systems where guest binding and release can be controlled by external signals.

Below is a table outlining potential design modifications and their predicted effects on host-guest complexation:

| Modification to Host | Predicted Effect | Rationale |

| Introduction of hydroxyl groups on phenylene rings | Increased affinity for polar guests | Enhanced hydrogen bonding capability |

| Replacement of an ether oxygen with a nitrogen atom | Altered cation selectivity | Changes in the electronic and steric properties of the binding cavity |

| Appending a fluorescent moiety | Enables fluorescent sensing of guests | Guest binding modulates the fluorescence output |

Note: The predictions in this table are based on established principles of supramolecular chemistry and would require experimental validation.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Macrocyclic Precision

The synthesis of large macrocycles like Bis(1,4-phenylene)-34-crown-10 ether often faces challenges related to yield and purification. Future research will likely focus on developing more efficient and precise synthetic methodologies. Strategies inspired by Diversity-Oriented Synthesis (DOS) could be pivotal. cam.ac.ukacs.org These approaches, such as the "Build/Couple/Pair" strategy, allow for the sequential and combinatorial construction of macrocycles from smaller building blocks, potentially increasing efficiency and enabling the creation of diverse libraries of related compounds with minimal effort. cam.ac.ukrsc.orgresearchgate.net

Furthermore, advancements in ring-closing metathesis (RCM) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," present powerful tools for macrocyclization. cam.ac.uknih.gov The development of new catalysts and reaction conditions tailored for high-dilution-free cyclizations will be crucial. Another promising avenue is the exploration of mechanochemical synthesis, which has been shown to improve reaction rates and yields for rotaxane formation by enhancing the stability of pseudorotaxane intermediates in the solid phase. nih.gov Applying such solvent-free or low-solvent methods could offer a more sustainable and efficient route to Bis(1,4-phenylene)-34-crown-10 ether and its derivatives.

Exploration of New Guest Recognition Paradigms and Highly Selective Systems

The primary known guest for Bis(1,4-phenylene)-34-crown-10 ether is the paraquat (B189505) dication, forming a stable 1:1 inclusion complex. rsc.org Future work should aim to expand the scope of guest molecules. This involves exploring the recognition of larger, non-traditional organic cations, neutral molecules, and even ion pairs. The large, flexible cavity of this crown ether could accommodate guests with complex geometries, leading to new host-guest paradigms. A study on a related bis(p-phenylene)-34-crown-10 derivative showed selective recognition of Ni(II) ions, suggesting the potential for this class of macrocycles in inorganic ion sensing. nih.govresearchgate.net

Achieving higher selectivity is a key goal. This can be pursued by modifying the crown ether's structure to introduce additional recognition sites or steric barriers. For instance, incorporating functional groups that can form specific hydrogen bonds or have defined electronic properties could enhance discrimination between similar guest molecules. mdpi.com Research into the thermodynamics of complex formation, such as measuring association constants for a variety of guests, will be essential for quantifying selectivity and guiding the design of more sophisticated host systems. vt.edumit.edu For example, a water-soluble bis-p-phenylene-34-crown-10-based host was found to have an association constant (Ka) of 1.04 (± 0.04) × 10³ M⁻¹ for paraquat in water, demonstrating the importance of quantifying these interactions. sciengine.com

Integration into Advanced Functional Devices and Nanosystems

The unique host-guest properties of Bis(1,4-phenylene)-34-crown-10 ether make it a prime candidate for integration into molecular devices and nanosystems. The threading and dethreading of guest molecules within the macrocycle can be controlled by external stimuli (e.g., chemical, electrochemical, light), forming the basis of a molecular switch. researchgate.net Such switches are fundamental components of more complex artificial molecular machines, like molecular elevators or shuttles, where the crown ether acts as a station for a moving component. researchgate.net

Another area of significant potential is in the development of chemical sensors. By functionalizing surfaces, such as gold nanoclusters or nanoparticles, with this crown ether, it may be possible to create sensors that detect the presence of target guest molecules through changes in optical or electronic signals. nih.govmpg.denih.gov For instance, crown ether-capped gold nanoclusters have been explored as a multimodal platform for bioimaging. nih.gov Furthermore, the assembly of this crown ether into ordered structures on surfaces could lead to the fabrication of nanophotonic or nanoelectronic components. acs.org

Design and Synthesis of High-Performance Supramolecular Materials

The self-assembly properties driven by the host-guest interactions of Bis(1,4-phenylene)-34-crown-10 ether can be leveraged to create novel supramolecular materials with advanced functions. frontiersin.orgnih.gov A key application is the formation of polyrotaxanes and polypseudorotaxanes. acs.org In these architectures, multiple crown ether rings are threaded onto a single polymer chain, creating materials with unique mechanical properties, such as high fracture energy and stress dispersion, making them suitable for developing supramolecular elastomers. acs.org

By designing polymers that incorporate the crown ether unit directly into the backbone or as pendant groups, materials with responsive properties can be fabricated. nih.govrsc.org For example, a poly(p-phenylenevinylene) functionalized with crown ethers was shown to form supramolecular bottlebrush copolymers, which have potential applications in chemical sensing and optoelectronics. rsc.org Similarly, the formation of supramolecular cross-linked networks using this crown ether and a suitable ditopic guest could lead to the development of self-healing gels or recyclable materials. nih.gov The combination of host-guest chemistry with other non-covalent interactions like π-π stacking or metal-ligand coordination can lead to hierarchically structured materials with precise structural control. frontiersin.org

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of the molecular recognition, dynamics, and function of systems involving Bis(1,4-phenylene)-34-crown-10 ether requires a close synergy between experimental and computational methods. Computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for elucidating the mechanisms of host-guest complexation. acs.orgnih.gov DFT can be used to calculate binding energies, explore the geometry of complexes, and understand the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the assembly. nih.govrsc.orgresearchgate.net

MD simulations, especially with enhanced sampling techniques like metadynamics, can provide insights into the dynamic processes of guest binding and release, conformational changes of the macrocycle, and the shuttling motion in rotaxanes. acs.orgrsc.org These simulations can predict the behavior of these systems in different solvent environments and help interpret experimental data from techniques like NMR spectroscopy. acs.orgfigshare.com For example, MD simulations using the AMBER force field have been successfully employed to study the structures and energetics of pseudorotaxanes. acs.org This integrated approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will be indispensable for accelerating the development of new applications for this versatile macrocycle. rsc.orgyoutube.com

Table of Binding Affinity Data

| Host Molecule | Guest Molecule | Association Constant (K_a) / M⁻¹ | Solvent |

| Bis-p-phenylene-34-crown-10-based host | Paraquat | 1.04 (± 0.04) × 10³ | Water |

| 1,4-benzo-1,5-naphtho-36-crown-10-based host | Paraquat | 4.50 (± 0.02) × 10³ | Water |

| γ-Cyclodextrin | Diethylimidazolium (C10) | 1.00 × 10⁴ | Water |

| γ-Cyclodextrin | Diethylimidazolium (C10) | 1.01 × 10² | Fetal Bovine Serum |

This table presents selected binding affinity data for crown ethers and related hosts to illustrate the range of association constants observed in host-guest systems. Data for the specific unsubstituted Bis(1,4-phenylene)-34-crown-10 ether may vary. Sources: sciengine.comnih.gov

Q & A

Q. What are the standard synthetic routes for BPP34C10, and how can purity be ensured?